molecular formula C17H17N3OS2 B3635707 5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3635707
M. Wt: 343.5 g/mol
InChI Key: ASMZNVHMSUHCPZ-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:

  • Thiazolidinone core: A 4-oxo-2-thioxo-1,3-thiazolidine scaffold, which is pharmacologically significant due to its sulfur and nitrogen atoms enabling diverse biological interactions.
  • Cyclohexyl group: A bulky 3-cyclohexyl substituent, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-cyclohexyl-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c21-16-14(10-15-18-12-8-4-5-9-13(12)19-15)23-17(22)20(16)11-6-2-1-3-7-11/h4-5,8-11,21H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMZNVHMSUHCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-mercaptobenzimidazole with cyclohexanone and thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring .

Industrial Production Methods

This could include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Unique Properties
5-(1H-Benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one Benzimidazole + cyclohexyl + thiazolidinone Anticancer (hypothesized), antimicrobial (pending validation) High lipophilicity due to cyclohexyl group; potential dual binding via benzimidazole and thioxo groups .
5-(Fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one Fluorinated benzylidene + thiazolidinone Strong analgesic activity (IC₅₀ = 12 µM) Enhanced metabolic stability from fluorine substitution .
(5Z)-3-Hexyl-5-(pyrazol-4-ylmethylene)-2-thioxo-thiazolidin-4-one Pyrazole + hexyl chain + thiazolidinone Anti-inflammatory (COX-2 inhibition, IC₅₀ = 18 µM) Synergistic activity from pyrazole’s hydrogen-bonding capacity and hexyl chain’s lipophilicity .
Thiazolidinedione Thiazolidinone with diketone group Antidiabetic (PPAR-γ agonism) Insulin-sensitizing properties but associated with cardiovascular risks .
Benzothiazole derivatives Benzothiazole + thiazolidinone Antimicrobial (MIC = 4 µg/mL against S. aureus) Improved bioavailability due to planar benzothiazole ring .

Key Findings:

Fluorine or chlorine substitutions (e.g., in fluorobenzylidene analogs) enhance metabolic stability and target affinity . Alkyl chains (e.g., hexyl or cyclohexyl) improve lipophilicity but may reduce solubility, necessitating formulation optimization .

Mechanistic Insights: Thiazolidinones with 2-thioxo groups exhibit stronger enzyme inhibition (e.g., COX-2, PPAR-γ) compared to their oxo counterparts due to enhanced sulfur-mediated interactions . Benzimidazole-thiazolidinone hybrids (like the target compound) may act as dual inhibitors, targeting both kinase and protease pathways .

Pyrazole-containing analogs demonstrate superior anti-inflammatory activity, while benzimidazole derivatives show promise in oncology .

Biological Activity

5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The compound's molecular formula is C17H17N3OS2C_{17}H_{17}N_{3}OS_{2}, with a molecular weight of approximately 353.45 g/mol. Its structure features a thiazolidinone ring fused with a benzimidazole moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of benzaldehyde derivatives with thiazolidinones under acidic conditions. Variations in the substituents can lead to different derivatives with potentially enhanced biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound has shown significant cytotoxic effects against HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .
Cell LineIC50 (µM)Reference
HeLa8.9
K5628.5
MDA-MB-36112.7

Mechanistic studies revealed that these compounds induce apoptosis through both intrinsic and extrinsic pathways, highlighting their potential as anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using RAW264.7 macrophages showed that it significantly reduces pro-inflammatory cytokines and reactive oxygen species (ROS) levels, suggesting a protective role against inflammation .

Antioxidant Activity

The antioxidant activity of this compound has been confirmed through various assays measuring its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. The compound demonstrated strong radical scavenging activity, contributing to its overall protective effects against oxidative damage .

Case Studies

  • Study on Tyrosinase Inhibition : A derivative of the compound was tested for its ability to inhibit tyrosinase, an enzyme involved in melanin production. The results indicated that it effectively reduced melanin synthesis in B16F10 melanoma cells by inhibiting tyrosinase activity (IC50 = 5.21 µM) .
  • Cytotoxicity Profile : A comparative study involving various thiazolidinone derivatives found that the compound exhibited higher selectivity against cancer cells than normal fibroblasts, reinforcing its potential as a targeted therapy for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-(1H-benzimidazol-2-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

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